4-Oxocyclohexanecarbonyl chloride
Overview
Description
4-Oxocyclohexanecarbonyl chloride is an organic compound with the molecular formula C7H9ClO2 and a molecular weight of 160.6 g/mol . It is a derivative of cyclohexanone, featuring a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarbonyl chloride is typically synthesized from 4-oxocyclohexanecarboxylic acid. The synthesis involves the reaction of 4-oxocyclohexanecarboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (CH2Cl2) at room temperature . The reaction proceeds as follows: [ \text{4-Oxocyclohexanecarboxylic acid} + \text{Oxalyl chloride} \rightarrow \text{this compound} + \text{CO} + \text{CO2} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Oxocyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxocyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: N,N-dimethylformamide (DMF)
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Acids: Formed by hydrolysis
Scientific Research Applications
4-Oxocyclohexanecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-oxocyclohexanecarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an acylating agent in organic synthesis .
Comparison with Similar Compounds
- 4-Oxocyclohexanecarboxylic acid
- Methyl 4-ketocyclohexanecarboxylate
Comparison: 4-Oxocyclohexanecarbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. While 4-oxocyclohexanecarboxylic acid and methyl 4-ketocyclohexanecarboxylate are also derivatives of cyclohexanone, they lack the electrophilic carbonyl chloride group, making them less reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-oxocyclohexane-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVHVOZIALMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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